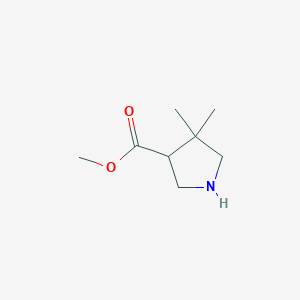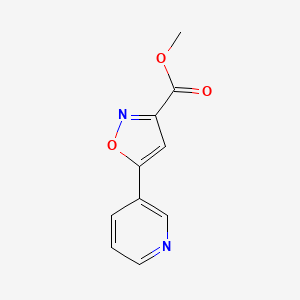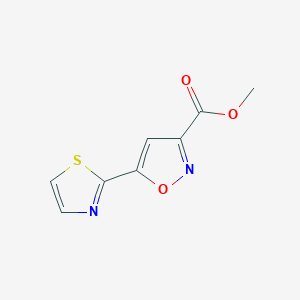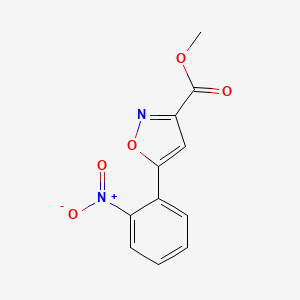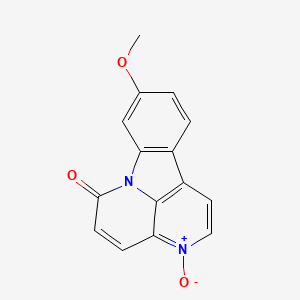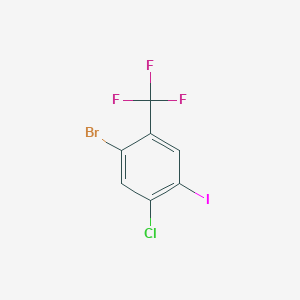
2-Bromo-4-chloro-5-iodobenzotrifluoride
Overview
Description
Synthesis Analysis
The synthesis of halogenated aromatic compounds can be complex due to the presence of multiple reactive sites. For instance, the copper-catalyzed cross-coupling of iodobenzoates with bromozinc-difluorophosphonate demonstrates the high reaction efficiency and functional group compatibility of such processes . Similarly, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine through halogen dance reactions indicates the potential for creating diverse pentasubstituted pyridines with desired functionalities . These studies suggest that the synthesis of this compound would likely involve careful consideration of reaction conditions to maintain the integrity of the halogen groups.
Molecular Structure Analysis
The molecular structure of halogenated compounds is crucial for their reactivity and properties. The crystal structure analysis of 2-bromo-N-(2,4-difluorobenzyl)benzamide, for example, reveals the importance of intermolecular interactions such as hydrogen bonds and halogen-π interactions . These interactions can influence the stability and reactivity of the molecule, which would be relevant for this compound as well.
Chemical Reactions Analysis
Halogenated aromatic compounds can participate in various chemical reactions. The in-situ halogenation of Julia-Kocienski intermediates leading to formal nucleophilic iodo- and bromodifluoromethylation of carbonyl compounds shows the versatility of halogen atoms in facilitating nucleophilic addition reactions . This indicates that this compound could potentially be used as a reactive intermediate in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds are influenced by their molecular structure. Theoretical studies, such as those involving FT-IR, hyperpolarizability, HOMO and LUMO analysis, and NBO analysis, provide insights into the electronic properties and stability of these molecules . For this compound, similar analyses would be necessary to predict its behavior in different chemical environments and its potential applications in materials science or pharmaceuticals.
Scientific Research Applications
Synthesis and Properties of Complex Materials
2-Bromo-4-chloro-5-iodobenzotrifluoride plays a role in the synthesis of liquid-crystalline materials. Studies have shown that certain ligands obtained by condensation reactions, when complexed with various fragments including bromo, can produce materials exhibiting nematic and smectic C phases under specific conditions. These findings suggest potential applications in advanced materials with unique optical and thermal properties (Morrone et al., 1996).
Structural Chemistry
In structural chemistry, halogen bonding plays a significant role in determining the structure of halotriaroylbenzenes. A study highlighted that in compounds like 4-chloro- and 4-bromotribenzoylbenzene, C-X...O=C interactions are dominant, while I...I interactions are more significant in the 4-iodo derivative. This indicates the importance of halogen bonding, particularly involving bromine and iodine, in the molecular architecture of these compounds (Pigge et al., 2006).
Environmental Chemistry and Toxicology
A study involving Alcaligenes denitrificans NTB-1, which can utilize halobenzoates, revealed the metabolic pathways for compounds like 4-bromo- and 4-iodobenzoate. This organism can metabolize these compounds through hydrolytic dehalogenation, a process with environmental significance, particularly in the biodegradation of halogenated aromatic pollutants (van den Tweel et al., 1987).
Catalysis and Organic Synthesis
The role of halogens in organic synthesis is well-documented. For example, a study demonstrated the use of halogens in the synthesis of N,N-dialkylamides and esters of 2-(chloro/bromo/iodo)-2H-azirine-2-carboxylic acids. This research highlights the versatility of halogenated compounds in facilitating novel synthetic routes for organic compounds (Agafonova et al., 2017).
Photophysics and Photochemistry
Research in photophysics has shown that heavy atom substituted dibenzothiophene oxides, including bromo- and chloro-substituted variants, exhibit higher quantum yields for deoxygenation than their parent molecules. This suggests potential applications in photochemical processes where controlled deoxygenation is desired (Nag & Jenks, 2004).
Mechanism of Action
Target of Action
Similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in these reactions are typically organoboron reagents .
Mode of Action
In the context of SM cross-coupling reactions, 2-Bromo-4-chloro-5-iodobenzotrifluoride would likely interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially influence pathways involving carbon–carbon bond formation .
Result of Action
In the context of SM cross-coupling reactions, the compound could potentially facilitate the formation of new carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other reagents, the temperature, and the pH of the reaction environment .
properties
IUPAC Name |
1-bromo-5-chloro-4-iodo-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF3I/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUBVTJSFLADRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Cl)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF3I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101215873 | |
| Record name | Benzene, 1-bromo-5-chloro-4-iodo-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101215873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1394291-54-3 | |
| Record name | Benzene, 1-bromo-5-chloro-4-iodo-2-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394291-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-5-chloro-4-iodo-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101215873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl N-[1-(pyridin-2-yl)piperidin-4-yl]-methylcarbamate](/img/structure/B3027730.png)
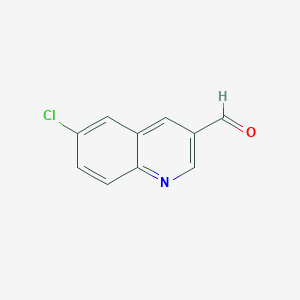
![5-[[4-(4-Hydroxy-3-propan-2-ylphenoxy)-3,5-diiodophenyl]methyl]imidazolidine-2,4-dione](/img/structure/B3027734.png)

